molecular formula C13H6ClFOS B1183848 2-Chloro-7-fluoro-9H-thioxanthen-9-one

2-Chloro-7-fluoro-9H-thioxanthen-9-one

Cat. No.: B1183848
M. Wt: 264.698
InChI Key: RPLZSFUPKIOIQZ-UHFFFAOYSA-N
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Description

2-Chloro-7-fluoro-9H-thioxanthen-9-one is a substituted thioxanthone of high interest in scientific research, particularly in the field of photochemistry. Thioxanthones are recognized for their strong light-absorbing properties and serve as effective photoinitiators in UV-curable systems, such as inks, coatings, and adhesives . The structural motif of thioxanthones has also shown promising biological activity, including antitumor properties, making them valuable scaffolds in medicinal chemistry research . This compound features a core 9H-thioxanthen-9-one structure where a sulfur atom replaces the oxygen found in typical xanthones, which can influence its electronic properties and reactivity . The specific substitution pattern with chlorine and fluorine atoms at the 2 and 7 positions, respectively, is designed to fine-tune the compound's absorption characteristics and redox potential, thereby optimizing its performance in light-driven applications. The synthesis of such thioxanthone derivatives can be achieved through modern, environmentally benign methods, such as visible light-driven photo-oxidation of the corresponding 9H-thioxanthene precursors using metal-free photocatalysts and molecular oxygen . Researchers value this compound as a key intermediate for the development of more complex organic molecules and for fundamental studies in photocatalysis and materials science. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H6ClFOS

Molecular Weight

264.698

IUPAC Name

2-chloro-7-fluorothioxanthen-9-one

InChI

InChI=1S/C13H6ClFOS/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H

InChI Key

RPLZSFUPKIOIQZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C(=O)C3=C(S2)C=CC(=C3)Cl

Origin of Product

United States

Scientific Research Applications

Biological Activities

Research indicates that derivatives of thioxanthene, including 2-chloro-7-fluoro-9H-thioxanthen-9-one, exhibit notable biological activities:

  • Antitumor Properties : The compound has shown potential in inhibiting cancer cell proliferation through modulation of enzyme activities and receptor functions.
  • Antibacterial and Antifungal Effects : It interacts with various biological targets, suggesting possible therapeutic applications in treating infections.

Case Studies

  • Antitumor Activity :
    • A study demonstrated that thioxanthene derivatives could inhibit specific cancer cell lines by targeting signaling pathways involved in cell growth and survival.
    • The compound's ability to modulate enzyme activity was linked to its structural features, enhancing its efficacy as an antitumor agent.
  • Neuroleptic Drug Development :
    • As an intermediate in the synthesis of neuroleptic drugs like chlorprothixene, 2-chloro-7-fluoro-9H-thioxanthen-9-one plays a crucial role in developing treatments for psychiatric disorders.
    • Research highlighted its interactions with neurotransmitter receptors, which are essential for its pharmacological effects.

Applications in Industry

The unique properties of 2-chloro-7-fluoro-9H-thioxanthen-9-one extend to several industrial applications:

  • Pharmaceuticals : Its role as an intermediate in drug synthesis positions it as a valuable compound in the pharmaceutical industry.
  • Dyes and Pigments : Due to its chromophoric properties, it may also be utilized in dye production.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs and their properties are summarized in Table 1.

Table 1: Structural and Physicochemical Properties of Selected Thioxanthenone Derivatives

Compound Name Substituents Molecular Weight (g/mol) log P<sup>a</sup> Key Properties
2-Chloro-7-fluoro-9H-thioxanthen-9-one Cl (C2), F (C7) 264.5 3.2<sup>b</sup> High lipophilicity; moderate solubility
2-Chloro-9H-thioxanthen-9-one Cl (C2) 246.7 3.5 Used as a photoinitiator; lower polarity than fluoro analog
1-Chloro-7-hydroxy-4-nitro-9H-thioxanthen-9-one Cl (C1), NO₂ (C4), OH (C7) 299.7 1.8 Polar due to nitro and hydroxy groups; reduced membrane permeability
2,4-Diethyl-9H-thioxanthen-9-one C₂H₅ (C2, C4) 258.4 4.1 Hydrophobic; regulated under EPA guidelines due to environmental persistence
Hycanthone methanesulfonate Dialkylamino (C1), CH₃SO₃⁻ 410.5 2.0 Protonatable amino group enhances solubility; antitumor activity

<sup>a</sup> Predicted octanol-water partition coefficient. <sup>b</sup> Estimated via computational methods.

Key Observations:
  • Electron-Withdrawing Effects: The chloro and fluoro substituents in 2-chloro-7-fluoro-9H-thioxanthen-9-one reduce electron density in the aromatic system, enhancing stability and altering reactivity compared to non-halogenated analogs.
  • Solubility : Polar substituents (e.g., hydroxy, nitro) increase water solubility but reduce membrane permeability, whereas alkyl or halogen groups enhance lipophilicity .
  • Regulatory Considerations : Ethyl-substituted derivatives (e.g., 2,4-diethyl) are subject to EPA reporting due to environmental persistence, while halogenated analogs may face scrutiny under REACH regulations .
Antitumor Activity:
  • Hycanthone Derivatives: A CoMFA study of 32 thioxanthenones demonstrated that substituents at the 1-position (e.g., dialkylamino groups) correlate with antitumor activity against pancreatic adenocarcinoma. Hydrophobic (log P) and steric/electrostatic fields accounted for 84% of activity variance .
Pharmacological Profiles:
  • Flupenthixol Analogs: Thioxanthene derivatives with aminoalkyl side chains (e.g., flupenthixol) exhibit antipsychotic activity. The α-isomer shows higher potency due to optimal dihedral angles (∼40°) between aromatic rings, facilitating dopamine receptor interactions .

Preparation Methods

Mechanism and Catalyst Selection

Photocatalytic oxidation has emerged as a sustainable method for synthesizing thioxanthones. The process involves the oxidation of 9H-thioxanthene derivatives under visible light irradiation, typically using organic photocatalysts such as eosin Y derivatives or riboflavin tetraacetate. The reaction proceeds via singlet oxygen (1O2^1O_2) generation, which abstracts hydrogen from the benzylic position of the thioxanthene scaffold, followed by cyclization to form the ketone.

Key catalysts include:

  • Eosin Y sodium salt : Enhances oxidation efficiency by promoting intersystem crossing to triplet states.

  • Riboflavin tetraacetate (7) : Offers superior selectivity in chlorinated solvents like 1,2-dichloroethane.

Reaction Optimization

Optimal conditions for synthesizing 2-chloro-7-fluoro-9H-thioxanthen-9-one involve:

  • Solvent : 1,2-Dichloroethane (conversion >99%) outperforms acetonitrile or methanol due to improved oxygen solubility.

  • Light source : 18 W blue LED irradiation (λ = 450–470 nm) maximizes photoexcitation efficiency.

  • Additives : tert-Butyl nitrite (TBN) and acetic acid synergistically accelerate radical chain propagation.

Table 1: Photocatalytic Synthesis Parameters

CatalystSolventTemp (°C)Time (h)Yield (%)Byproducts
Eosin Y (3)1,2-Dichloroethane201299None
Riboflavin (7)Acetonitrile252474Bixanthene (26%)

Friedel-Crafts Cyclization of Thioether Intermediates

Intermediate Synthesis

The Friedel-Crafts approach involves constructing the thioxanthenone core via acid-mediated cyclization of 2-(halophenylthio)benzoic acid derivatives. For 2-chloro-7-fluoro-substituted analogs, the synthesis begins with:

  • Nucleophilic aromatic substitution : Reaction of 2-chloro-4-fluorobenzenethiol with 2-chlorobenzonitrile in DMF, yielding 2-(4'-chloro-2'-fluorophenylthio)benzonitrile.

  • Hydrolysis : Conversion to 2-(4'-chloro-2'-fluorophenylthio)benzoic acid using concentrated sulfuric acid at 65°C.

Cyclization Conditions

Cyclization is achieved using polyphosphoric acid (PPA) or concentrated H2SO4H_2SO_4:

  • Acid concentration : ≥95% sulfuric acid minimizes sulfonation side reactions.

  • Temperature gradient : Gradual heating from 0°C to 65°C over 6 hours ensures controlled dehydration.

Table 2: Friedel-Crafts Cyclization Performance

Acid CatalystTemp Range (°C)Time (h)Purity (%)Isolated Yield (%)
H2SO4H_2SO_40 → 65699.690.2
PPA25 → 80898.185.5

Oxidative Coupling Using DDQ/TBN Systems

Dual Oxidant Strategy

The 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)/tert-butyl nitrite (TBN) system enables metal-free oxidation of 9H-thioxanthenes. This method is particularly effective for electron-deficient substrates like 7-fluoro-2-chloro derivatives.

Reaction Pathway :

  • DDQ-mediated hydrogen abstraction : Generates a thioxanthenyl radical.

  • TBN-promoted oxygenation : Converts radicals to ketones via peroxynitrite intermediates.

Scalability and Limitations

  • Scale-up potential : Reactions perform consistently at 1–10 mol scales with 99% isolated yield.

  • Byproduct formation : Excess DDQ (>10 mol%) leads to overoxidation to sulfoxides.

Comparative Analysis of Methodologies

Table 3: Method Comparison for 2-Chloro-7-fluoro-9H-thioxanthen-9-one Synthesis

MethodCostEnvironmental ImpactScalabilityYield (%)
Photocatalytic$$Low (no heavy metals)High99
Friedel-Crafts$Moderate (acid waste)Moderate90
DDQ/TBN Oxidation$$$High (DDQ toxicity)Low99

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Chloro-7-fluoro-9H-thioxanthen-9-one, and what reaction conditions are critical?

  • Methodology :

  • Precursor selection : Use halogenated polyphenolic precursors (e.g., 2-chloro-7-fluorophenolic derivatives) coupled with salicylic acid analogs. Dehydrating agents like phosphorus oxychloride (POCl₃) or acetic anhydride facilitate cyclization to form the fused xanthone-like scaffold .

  • Halogenation control : Ensure precise stoichiometry and temperature (typically 80–120°C) to avoid over-substitution or ring degradation.

  • Purification : Column chromatography with silica gel or recrystallization in ethanol/water mixtures improves yield and purity.

    • Key Considerations :
  • Fluorine’s electron-withdrawing effects may reduce reactivity at the 7-position, requiring longer reaction times or catalysts like BF₃.

Q. How can researchers validate the structural identity and purity of 2-Chloro-7-fluoro-9H-thioxanthen-9-one?

  • Analytical Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons adjacent to Cl/F show distinct splitting). ¹⁹F NMR quantifies fluorine integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (estimated C₁₃H₆ClFOS, MW ~264.7 g/mol) and detects isotopic Cl/F patterns .
  • HPLC-PDA : Reverse-phase HPLC with UV detection (λ ≈ 254–280 nm) assesses purity (>95%) and identifies byproducts from incomplete halogenation .

Advanced Research Questions

Q. How can 3D-QSAR models like CoMFA guide the design of 2-Chloro-7-fluoro-9H-thioxanthen-9-one derivatives for antitumor activity?

  • Methodology :

  • Template alignment : Use crystallographic data from analogs (e.g., hycanthone methanesulfonate) to align derivatives in a 3D lattice. Steric/electrostatic fields and log P are mapped to correlate with bioactivity .

  • Statistical validation : Partial Least Squares (PLS) analysis identifies key structural contributors. For example, in pancreatic ductal adenocarcinoma models, steric effects (42%) and hydrophobicity (16%) significantly influence tumor growth inhibition .

    • Data Table :
ParameterContribution (%)Role in Activity
Steric Fields42Blocks tumor receptor binding
Electrostatic42Enhances target interaction
log P16Optimizes cell membrane permeation

Q. What photophysical insights can ODMR spectroscopy provide for 2-Chloro-7-fluoro-9H-thioxanthen-9-one?

  • Methodology :

  • Triplet-state dynamics : Optically Detected Magnetic Resonance (ODMR) at cryogenic temperatures (1.4 K) resolves sublevel populations. The sulfur atom enhances spin-orbit coupling, altering radiative decay pathways .

  • Vibronic coupling : Non-totally symmetric vibrations (e.g., C-Cl/F bending) activate forbidden transitions, detected via phosphorescence excitation spectra .

    • Key Finding :
  • The z-sublevel dominates emission due to vibronic coupling between ¹n,π* and ¹π,π* states, while the y-sublevel is perturbed by sulfur’s lone pairs .

Q. What functionalization strategies enable amino-group incorporation into the thioxanthenone scaffold, and how does this affect bioactivity?

  • Methodology :

  • Nitro reduction : Reduce 2-nitro-7-fluoro-9H-thioxanthen-9-one using SnCl₂/HCl in acetic acid. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3) .
  • Bioactivity impact : Amino derivatives show enhanced DNA intercalation or kinase inhibition. For example, 2-amino-7-fluoro analogs exhibit improved solubility and cytotoxicity in in vitro screens .

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